4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-15-8-6-14(7-9-15)18(22)20-11-10-17-21-16(12-23-17)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRGMRNCZDGPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228838 | |
| Record name | 4-Bromo-N-[2-(4-phenyl-2-thiazolyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448188-66-7 | |
| Record name | 4-Bromo-N-[2-(4-phenyl-2-thiazolyl)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448188-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-[2-(4-phenyl-2-thiazolyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis reactions.
Major Products
Substitution: Substituted thiazole derivatives with various functional groups.
Oxidation: Oxidized thiazole derivatives and benzamide derivatives.
Reduction: Reduced thiazole derivatives and benzamide derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Halogen Effects: Bromine at the benzamide para position (target compound) vs.
- Heterocyclic Variations : Replacement of the thiazole with indole (Compound 12) or coumarin-thiazole hybrids () modifies π-π interactions and solubility .
- Functional Group Additions : Sulfonamide (JNJ-26070109) and hydrazine-idene (EMAC2062) introduce hydrogen-bonding or chelating capabilities, critical for receptor antagonism or enzyme inhibition .
Biological Activity
4-Bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring, which is a core component of this compound, is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is , with a molecular weight of approximately 437.37 g/mol. The compound features a bromine atom, a thiazole moiety, and an ethyl linkage to the benzamide structure, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit promising antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of lipid biosynthesis in bacterial cells, leading to cell death .
In a comparative study, several thiazole derivatives were evaluated for their antimicrobial activity using the turbidimetric method. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity against various microbial strains .
| Compound | Antimicrobial Activity | Mechanism |
|---|---|---|
| d1 | Effective against E. coli | Inhibits lipid biosynthesis |
| d2 | Effective against S. aureus | Disrupts cell membrane integrity |
| d3 | Broad-spectrum activity | Multiple mechanisms including enzyme inhibition |
Anticancer Activity
The anticancer potential of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide has been explored through in vitro studies. Notably, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and others .
A study employing the Sulforhodamine B (SRB) assay revealed that certain thiazole-based compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of specific substituents on the phenyl ring significantly influenced the cytotoxicity, suggesting that structural modifications could enhance therapeutic efficacy .
Case Studies
- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against Staphylococcus epidermidis and E. coli. The results indicated that compounds with halogen substitutions showed improved activity compared to non-substituted analogs .
- Anticancer Screening : In a study assessing the anticancer properties of thiazole derivatives, it was found that the introduction of electron-donating groups on the phenyl ring increased potency against MCF7 cells. Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cell proliferation .
The biological activity of 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide can be attributed to its ability to interact with specific biological targets:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves (1) constructing the 4-phenylthiazole core via Hantzsch thiazole synthesis (cyclization of thioamide and α-halo ketone derivatives) and (2) coupling the thiazole-ethylamine intermediate with 4-bromobenzoyl chloride. Key parameters include solvent choice (e.g., DMF for amidation), temperature control (0–5°C for Schotten-Baumann reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., bromine at C4 of benzamide, thiazole ring protons).
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
- Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 427.2) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Dose-response curves (IC50 values) and cytotoxicity assays (e.g., MTT on HEK293 cells) are critical for initial prioritization .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action when conflicting bioactivity data arise across similar derivatives?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying bromine position or thiazole substituents). Pair with molecular docking (AutoDock Vina) to predict binding modes to targets like kinase ATP-binding pockets. Validate experimentally via surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Q. What strategies are effective in resolving low solubility or stability in physiological buffers?
- Methodology :
- Co-solvent systems : Test DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Stability studies : Use LC-MS to monitor degradation under varying pH/temperature conditions .
Q. How can crystallography aid in understanding its interaction with biological targets?
- Methodology : Co-crystallize the compound with its target protein (e.g., a kinase) and solve the structure via X-ray diffraction (resolution ≤2.0 Å). Compare with apo-protein structures to identify conformational changes. For insoluble compounds, use molecular dynamics simulations (AMBER/CHARMM) to model binding .
Q. What approaches are used to assess pharmacokinetic properties in early-stage research?
- Methodology :
- In vitro ADME : Microsomal stability assays (liver microsomes + NADPH), Caco-2 cell permeability.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration.
- Metabolite identification : LC-HRMS to detect phase I/II metabolites .
Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity results?
- Methodology : Re-evaluate docking parameters (e.g., grid size, flexibility of binding sites). Use ensemble docking to account for protein conformational diversity. Validate with alanine scanning mutagenesis to identify critical residues for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
